molecular formula C27H34N2O10 B1227735 4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid

4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid

Cat. No.: B1227735
M. Wt: 546.6 g/mol
InChI Key: JUOYRBCKLAPYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid typically involves multiple steps of organic synthesis. The process requires precise reaction conditions and the use of specific reagents to achieve the desired product. Industrial production methods may involve large-scale synthesis with stringent purity controls to ensure the quality of the final product .

Chemical Reactions Analysis

4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid can be compared with other similar compounds, such as:

  • 4-(3,4,5-Trimethoxycinnamoyl)-1-piperazineacetic acid ethyl ester maleate
  • Ethyl 2-[4-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate

These compounds share structural similarities but may differ in their specific chemical properties and applications .

Properties

IUPAC Name

but-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6.C4H4O4/c1-27-18-5-7-19(8-6-18)31-22(26)16-25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3;5-3(6)1-2-4(7)8/h5-8,13-14H,9-12,15-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOYRBCKLAPYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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